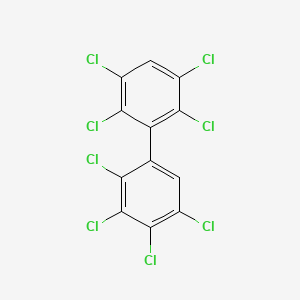

2,2',3,3',4,5,5',6'-Octachlorobiphenyl

説明

2,2’,3,3’,4,5,5’,6’-Octachlorobiphenyl is a polychlorinated biphenyl (PCB) congener. It is one of the many PCB compounds that were widely used in industrial applications due to their chemical stability and insulating properties. due to their environmental persistence and potential health hazards, the production and use of PCBs have been banned or restricted in many countries .

特性

IUPAC Name |

1,2,3,4-tetrachloro-5-(2,3,5,6-tetrachlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl8/c13-4-1-3(8(16)12(20)11(4)19)7-9(17)5(14)2-6(15)10(7)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBYDWKNARZTMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074168 | |

| Record name | 2,2',3,3',4,5,5',6'-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-75-9 | |

| Record name | PCB 199 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,3',4,5,5',6'-Octachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5,5',6'-Octachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5,5',6'-OCTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95B469I42W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions

2,2’,3,3’,4,5,5’,6’-Octachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the reaction of biphenyl with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled temperature and pressure conditions to achieve the desired level of chlorination .

Industrial Production Methods

Industrial production of 2,2’,3,3’,4,5,5’,6’-Octachlorobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products .

化学反応の分析

Types of Reactions

2,2’,3,3’,4,5,5’,6’-Octachlorobiphenyl undergoes several types of chemical reactions, including:

Reduction: This reaction involves the removal of chlorine atoms, typically using reducing agents such as sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or basic medium.

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert atmosphere to prevent oxidation.

Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) and amines (NH2-).

Major Products Formed

Oxidation: Chlorinated benzoic acids and other oxygenated derivatives.

Reduction: Partially dechlorinated biphenyls.

Substitution: Hydroxylated or aminated biphenyls.

科学的研究の応用

Environmental Monitoring and Analysis

Detection and Quantification of PCBs:

OCB is often analyzed in environmental samples to monitor PCB contamination. Analytical techniques such as Gas Chromatography (GC) and Mass Spectrometry (MS) are commonly employed to identify and quantify OCB levels in various matrices including soil, water, and biological tissues. For instance, studies have shown that OCB can be detected in oyster liver samples using GC with specialized columns that separate multiple PCB congeners effectively .

Table 1: Analytical Methods for OCB Detection

| Method | Sample Type | Detection Limit | Reference |

|---|---|---|---|

| Gas Chromatography | Oyster liver | 0.97 pg/μL | Agilent Technologies |

| HPLC | Soil samples | Variable | CDC NHANES |

| GC/MS | Water samples | High sensitivity | T3DB |

Toxicological Studies

Health Effects and Risk Assessment:

Research indicates that OCB poses significant health risks due to its persistence in the environment and potential for bioaccumulation. Toxicological studies have revealed that exposure to OCB can lead to various adverse health effects including endocrine disruption and neurotoxicity. The compound's mechanism of toxicity is linked to its ability to interfere with hormonal systems and cause oxidative stress .

Case Study: Occupational Exposure

A notable case study involved workers at a facility where OCB was used in electrical equipment manufacturing. Long-term exposure led to increased incidences of liver damage and reproductive issues among employees. This highlights the need for stringent regulations regarding PCB handling and disposal .

Remediation Technologies

Bioremediation Potential:

Recent studies have explored the use of bioremediation techniques to degrade OCB in contaminated environments. Specific microbial strains have shown promise in breaking down PCBs into less harmful substances. This approach not only mitigates environmental damage but also offers a sustainable solution for PCB remediation .

Table 2: Microbial Strains Used for OCB Bioremediation

| Microbial Strain | Degradation Efficiency | Reference |

|---|---|---|

| Pseudomonas spp. | High | EPRI Report |

| Burkholderia spp. | Moderate | EPRI Report |

| Rhodococcus spp. | High | EPRI Report |

Regulatory Frameworks

Environmental Regulations:

Due to the hazardous nature of PCBs including OCB, numerous regulations have been established globally to limit their use and promote safe disposal methods. The U.S. Environmental Protection Agency (EPA) has classified OCB as a priority pollutant under the Clean Water Act due to its toxicity and persistence in the environment.

作用機序

2,2’,3,3’,4,5,5’,6’-Octachlorobiphenyl exerts its effects through several molecular mechanisms:

Activation of Xenobiotic Metabolizing Enzymes: It activates the expression of phase I and II xenobiotic metabolizing enzymes, such as the CYP1A1 gene.

Endocrine Disruption: It interferes with hormone signaling pathways, potentially leading to reproductive and developmental effects.

Oxidative Stress: It induces the production of reactive oxygen species (ROS), leading to cellular damage.

類似化合物との比較

2,2’,3,3’,4,5,5’,6’-Octachlorobiphenyl is one of many polychlorinated biphenyls (PCBs). Similar compounds include:

2,2’,3,4,4’,5,5’,6-Octachlorobiphenyl: Another PCB congener with a slightly different chlorine substitution pattern.

2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl: A PCB congener with a different chlorine substitution pattern.

2,3,3’,4,4’,5,5’,6-Octachlorobiphenyl: A PCB congener with a different chlorine substitution pattern.

Each of these compounds has unique properties and effects, but they all share the common characteristics of PCBs, including environmental persistence and potential health hazards.

生物活性

2,2',3,3',4,5,5',6'-Octachlorobiphenyl (OCB) is a highly chlorinated biphenyl compound that belongs to the class of polychlorinated biphenyls (PCBs). This article delves into its biological activity, mechanisms of action, and implications for human health and the environment.

- Molecular Formula : C₁₂H₂Cl₈

- Molecular Weight : 465.83 g/mol

- Chlorine Substitution : Eight chlorine atoms at positions 2, 2', 3, 3', 4, 5, 5', and 6 contribute to its high lipophilicity and bioaccumulation potential.

OCB interacts with various biological systems primarily through the following mechanisms:

- Aryl Hydrocarbon Receptor (AhR) Activation : OCB binds to the AhR, leading to the transcription of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes. This interaction is crucial for understanding its toxicological effects .

- Endocrine Disruption : OCB has been shown to interfere with endocrine functions by altering hormone levels and binding to estrogen receptors. This disruption can lead to reproductive and developmental issues in both wildlife and humans .

- Neurotoxicity : Research indicates that exposure to OCB may result in neurotoxic effects, including alterations in dopamine levels in the brain. These changes can have significant implications for neurological health .

Biological Activity and Toxicity

OCB exhibits various biological activities that are primarily linked to its structural properties:

- Toxicological Effects :

- Bioaccumulation :

-

Environmental Persistence :

- OCB is resistant to degradation under various environmental conditions, contributing to its persistence in ecosystems. Its stability raises concerns regarding long-term exposure risks .

Case Study 1: Wildlife Exposure

A study investigating the impact of PCBs on bald eagles found elevated levels of OCB in egg samples. The presence of this compound was correlated with reproductive failures and developmental abnormalities in hatchlings .

Case Study 2: Human Health Implications

Research conducted on maternal serum samples indicated that exposure to PCBs, including OCB, was linked to adverse birth outcomes. The findings highlighted the importance of monitoring these contaminants in populations living near industrial sites .

Data Table: Biological Effects of OCB

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。